molecular formula C6H4ClN3 B1367639 2-(6-Chloropyrazin-2-yl)acetonitrile CAS No. 1378332-54-7

2-(6-Chloropyrazin-2-yl)acetonitrile

Cat. No.: B1367639
CAS No.: 1378332-54-7
M. Wt: 153.57 g/mol
InChI Key: LGKGXAIUFDRFQA-UHFFFAOYSA-N
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Description

2-(6-Chloropyrazin-2-yl)acetonitrile is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and an acetonitrile group at the 2nd position of the pyrazine ring. This compound is used as a building block in the synthesis of various heterocyclic compounds and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyrazin-2-yl)acetonitrile typically involves the reaction of 6-chloropyrazine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloropyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazines, pyrazine derivatives, and other heterocyclic compounds .

Scientific Research Applications

2-(6-Chloropyrazin-2-yl)acetonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to bioactive molecules that modulate biological processes by binding to enzymes or receptors. The exact mechanism depends on the specific derivative or application being studied .

Comparison with Similar Compounds

  • 6-Chloropyrazine-2-carboxamide
  • 6-Chloropyrazine-2-carboxylic acid
  • 2-Chloropyrazine
  • 2-Amino-6-chloropyrazine

Comparison: 2-(6-Chloropyrazin-2-yl)acetonitrile is unique due to the presence of both a chlorine atom and an acetonitrile group, which confer distinct reactivity and properties compared to other similar compounds. For example, the acetonitrile group allows for further functionalization and cyclization reactions, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKGXAIUFDRFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551759
Record name (6-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378332-54-7
Record name (6-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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